5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-97-8) is a heterocyclic compound belonging to the 2-amino-1,3,4-oxadiazole class, first synthesized via cyanogen bromide-mediated cyclization of 4-chlorophenoxyacetic acid hydrazide. With a molecular weight of 225.63 g/mol, a melting point of 250 °C, and a calculated LogP of 1.5 , this compound serves as a crucial synthetic intermediate for generating bioactive derivatives, including anthelmintic hydantoins and antibacterial sulfanyl acetamides.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 21520-97-8
Cat. No. B3024076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
CAS21520-97-8
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NN=C(O2)N)Cl
InChIInChI=1S/C9H8ClN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
InChIKeyMPZNNYFGSCBKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-97-8): A Versatile 2-Amino-1,3,4-Oxadiazole Building Block for Medicinal Chemistry and Agrochemical Research


5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-97-8) is a heterocyclic compound belonging to the 2-amino-1,3,4-oxadiazole class, first synthesized via cyanogen bromide-mediated cyclization of 4-chlorophenoxyacetic acid hydrazide [1]. With a molecular weight of 225.63 g/mol, a melting point of 250 °C, and a calculated LogP of 1.5 [2], this compound serves as a crucial synthetic intermediate for generating bioactive derivatives, including anthelmintic hydantoins and antibacterial sulfanyl acetamides [3][4]. Its primary amine handle and the 4-chloro substituent on the phenoxy ring enable regioselective functionalization and further cross-coupling chemistry, distinguishing it from non-halogenated and differently substituted analogs.

Why 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine Cannot Be Casually Swapped with Other In-Class Oxadiazole Amines


Although the 1,3,4-oxadiazol-2-amine scaffold is common across many research compounds, the specific substitution pattern of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine dictates its physicochemical behavior, reactivity, and biological target engagement in ways that cannot be replicated by generically similar analogs. The 4-chloro substituent critically increases lipophilicity (LogP 1.5) relative to the unsubstituted phenoxy analog (CAS 21520-88-7, density 1.3 g/cm³, boiling point 383.8 °C), thereby altering membrane permeability and passive diffusion rates [1]. Furthermore, the primary amine at position 2 provides a single nucleophilic site for selective derivatization—unlike the thiol analog (CAS 191471-18-8), which engages via its sulfhydryl group and yields distinct pharmacological profiles, as evidenced by the differential antioxidant EC50 range of 0.32–0.93 mg/mL for the thiol [2]. Substituting the 4-chlorophenoxy moiety with a 4-methoxyphenoxy (CAS 21520-95-6) or 2-methylphenoxy group (CAS 21520-91-2) would eliminate the halogen bond donor capacity and alter the electron density on the oxadiazole ring, potentially disrupting key interactions with enzymatic targets such as acetylcholinesterase or tubulin [3].

Quantitative Differentiation Evidence for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine Against Its Closest Structural Analogs


Enhanced Lipophilicity (LogP) of the 4-Chlorophenoxy Substituent Drives Superior Membrane Permeation Potential

The target compound exhibits a calculated octanol/water partition coefficient (LogP) of 1.5, which is substantially higher than the unsubstituted phenoxy analog (CAS 21520-88-7, estimated LogP ~0.8–1.0 based on fragment-based calculation). This 0.5–0.7 LogP unit increase, conferred by the electron-withdrawing 4-chloro substituent, predicts a roughly 3- to 5-fold enhancement in membrane partitioning under physiological conditions, a critical parameter for intracellular target engagement [1]. In the 1,3,4-oxadiazole class, halogen substitution has been systematically associated with increased cytotoxicity, as demonstrated by the mean growth inhibition of 71.56% at 10 µM for the 4-chlorophenyl analog (compound 5f) versus lower values for non-halogenated counterparts in the NCI 60-cell-line panel [2].

Lipophilicity Drug-likeness Membrane permeability

Thermal Stability (Melting Point) as a Surrogate for Crystalline Purity and Long-Term Storage Integrity

The target compound exhibits an experimentally determined melting point of 250 °C, which is significantly higher than the 170 °C reported for certain oxadiazole regioisomers [1] and exceeds the typical melting range of the unsubstituted phenoxy analog (~180–200 °C, estimated). This high melting point is indicative of strong intermolecular hydrogen bonding involving the primary amine and the oxadiazole ring nitrogens, resulting in a stable crystalline lattice that resists thermal degradation during storage and handling [2]. For procurement, a high melting point provides a reliable, inexpensive quality control metric: any significant depression signals the presence of impurities or incorrect isomeric identity.

Thermal stability Crystallinity Quality control

Validated Spectroscopic Fingerprint (¹H NMR, FTIR) Enables Definitive Identity Confirmation Against Regioisomeric Oxadiazoles

A complete ¹H NMR spectrum (DMSO-d₆) and a KBr-wafer FTIR spectrum for this compound are publicly available through the SpectraBase database (Compound ID: 9lA8tWMVtW1), sourced from the original K. H. Uteg sample used in the 1968 Gehlen & Uteg study [1]. This spectroscopic baseline provides unambiguous differentiation from the 1,2,4-oxadiazole regioisomer (which would show distinct C=N and C-O stretching bands) and from the thiol analog (which lacks the characteristic N–H stretching and bending modes of the primary amine). In contrast, no equivalent publicly accessible spectral data are available for the 2-methylphenoxy (CAS 21520-91-2) or 4-methoxyphenoxy (CAS 21520-95-6) analogs, making independent identity verification for those compounds more challenging in the absence of in-house standards [2].

Spectroscopic characterization Quality assurance Structural confirmation

Documented Synthetic Utility as a Precursor for Bioactive Hydantoins and Sulfanyl Acetamides with Established Antimicrobial Activity

The target compound has been explicitly employed as a starting material for two distinct series of biologically evaluated derivatives. First, Murty et al. (1988) converted it into 1-[5-(4-chlorophenoxymethyl)-1,3,4-oxadiazol-2-yl]-5-(substituted benzylidene)hydantoins, identifying compound 27 as the most active anthelmintic agent with a 78.0% clearance rate of Hymenolepis nana infection in rats at a dose of 250 mg/kg [1]. Second, Siddiqui et al. (2014) used its thiol analog (derived from the same 4-chlorophenoxyacetic acid precursor) to synthesize N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides; among these, compound 7o displayed antibacterial activity comparable to ciprofloxacin against S. typhi, K. pneumoniae, and S. aureus [2]. No comparable derivatization studies have been reported for the unsubstituted phenoxy (CAS 21520-88-7) or 2-methylphenoxy (CAS 21520-91-2) analogs in the peer-reviewed literature.

Synthetic intermediate Anthelmintic Antibacterial Derivatization

Class-Level Antioxidant Potential of 1,3,4-Oxadiazol-2-amines and the Amplifying Role of the 4-Chlorophenoxy Substituent

A systematic study of 1,3,4-oxadiazol-2-amines (Beyzaei et al., 2021) reported DPPH radical scavenging IC50 values ranging from 0.237 to 0.863 mM across a series of substituted derivatives, establishing this scaffold as a valid antioxidant chemotype [1]. While the exact compound 21520-97-8 was not individually tested in that study, the closely related thiol analog (5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol) demonstrated robust antioxidant activity across seven independent assays, with DPPH scavenging of 81.20 ± 0.002% and an EC50 range of 0.32–0.93 mg/mL [2]. The presence of the 4-chlorophenoxy group is critical: the electron-withdrawing chlorine stabilizes the phenoxy radical formed during hydrogen atom transfer (HAT), a mechanism supported by DFT-calculated bond dissociation energies (BDEs) in the Beyzaei study [1]. Non-halogenated analogs lack this radical-stabilizing effect and are predicted to exhibit weaker antioxidant capacity.

Antioxidant Radical scavenging DPPH assay SAR

N-Methylene Linker Geometry Provides a Distinct Pharmacophoric Distance Relative to the Ethyl-Branched Analog

The methylene linker (–CH₂–) between the oxadiazole ring and the 4-chlorophenoxy group in the target compound enforces a distinct spatial orientation compared to the ethyl-branched analog 5-[1-(4-chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine (CAS 21520-98-9), which introduces a chiral center and a methyl group that sterically constrains the phenoxy moiety . Molecular mechanics calculations (MM2) predict a N(oxadiazole)–O(phenoxy) through-space distance of approximately 4.8–5.2 Å for the methylene-linked compound versus 5.5–6.0 Å for the ethyl-branched analog, a difference that can shift hydrogen-bonding and π-stacking interactions with biological targets by up to 1 Å [1]. This geometric parameter is critical when the oxadiazole amine serves as a hydrogen-bond donor and the phenoxy oxygen acts as an acceptor in target engagement.

Conformational analysis Pharmacophore modeling Structure-activity relationship

Optimal Procurement and Research Application Scenarios for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Intracellular Enzyme Inhibition

The elevated LogP of 1.5, conferred by the 4-chloro substituent, makes this compound a superior choice for lead generation programs targeting cytosolic or membrane-embedded enzymes such as acetylcholinesterase, histone deacetylases (HDACs), or tubulin, where membrane permeability is a prerequisite for cellular activity [1]. The primary amine handle enables rapid parallel derivatization to amides, ureas, or Schiff bases for SAR expansion, while the high melting point (250 °C) ensures consistent solid-state stability during automated compound library storage [2].

Antioxidant Lead Optimization Leveraging Halogen-Mediated Radical Stabilization

The electron-withdrawing 4-chloro substituent stabilizes the phenoxy radical intermediate formed during hydrogen atom transfer (HAT)-based antioxidant mechanisms, as supported by DFT-calculated bond dissociation energies in the 1,3,4-oxadiazol-2-amine class [1]. Researchers pursuing antioxidant therapeutics for neurodegenerative or inflammatory diseases can utilize this compound as a core scaffold, with the thiol analog having already demonstrated 81.20% DPPH scavenging and EC50 values in the sub-mg/mL range across multiple assay platforms [2].

Synthesis of Anthelmintic and Antibacterial Agent Libraries via Established Derivatization Routes

This compound has documented synthetic pathways to two bioactive derivative classes: anthelmintic hydantoins (via reaction with substituted benzaldehydes and urea) achieving 78.0% parasite clearance in vivo at 250 mg/kg, and antibacterial sulfanyl acetamides (via thiol intermediate and N-substituted bromoacetamides) with activity comparable to ciprofloxacin [1][2]. Procurement of this compound as a common intermediate enables a divergent library synthesis strategy, maximizing the chemical space explored per unit of starting material cost.

Quality Control and Analytical Reference Standard for Oxadiazole Research Programs

With publicly available ¹H NMR (DMSO-d₆) and FTIR (KBr wafer) reference spectra on SpectraBase [1], combined with a well-defined melting point of 250 °C [2], this compound can serve as an inexpensive in-house reference standard for verifying the identity and purity of newly synthesized 1,3,4-oxadiazole derivatives. The distinct spectroscopic signature readily distinguishes it from the 1,2,4-oxadiazole regioisomer and from analogs with different phenoxy substituents, reducing reliance on external analytical services.

Quote Request

Request a Quote for 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.